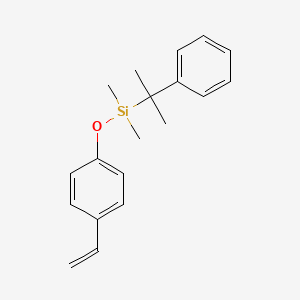
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is a silane compound with the molecular formula C32H36O2Si and a molecular weight of 480.7125 . This compound features a silane core bonded to two phenoxy groups and a phenylpropan-2-yl group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane typically involves the reaction of dimethylchlorosilane with 4-ethenylphenol and 2-phenylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenols.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted silane.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism by which (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane exerts its effects involves interactions with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the silane core provides stability and rigidity to the molecule. These interactions facilitate the compound’s incorporation into complex molecular assemblies and enhance its functional properties .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Ethylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Propylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
Uniqueness
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of complex molecules and materials .
Propiedades
Número CAS |
144356-67-2 |
|---|---|
Fórmula molecular |
C19H24OSi |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(4-ethenylphenoxy)-dimethyl-(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C19H24OSi/c1-6-16-12-14-18(15-13-16)20-21(4,5)19(2,3)17-10-8-7-9-11-17/h6-15H,1H2,2-5H3 |
Clave InChI |
LCLQVCAXYUJJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)[Si](C)(C)OC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)


![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
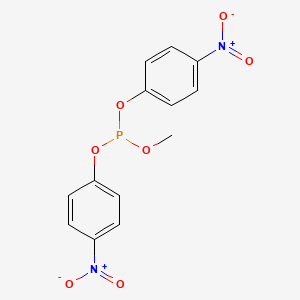
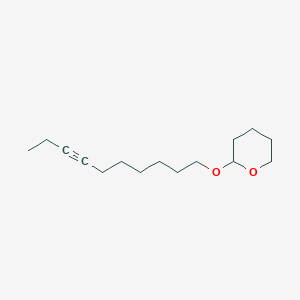
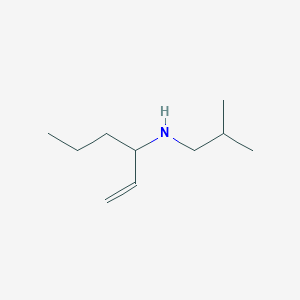

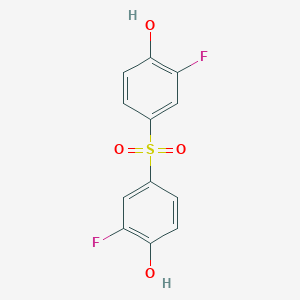

![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
